Methyl 2-(3-bromophenyl)-2-hydroxyacetate
Description
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound characterized by a methyl ester backbone, a 3-bromophenyl substituent, and a hydroxyl group adjacent to the ester functionality. Its molecular formula is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol. The compound’s structure combines aromatic bromine (providing electronic effects) and a hydroxyl group (enhancing polarity and hydrogen-bonding capacity), making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXNJIDHSYRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate followed by hydroxylation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl 2-(3-bromophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Structural Analogs: Halogen and Functional Group Variations
The table below compares key structural analogs of Methyl 2-(3-bromophenyl)-2-hydroxyacetate, focusing on halogen type, functional groups, and biological activity:
Key Observations
Impact of Halogen Substituents
- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine increase lipophilicity and steric bulk. For example, Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (Cl substituent) has a lower molecular weight (200.62 vs. 245.07) but similar polarity due to the hydroxyl group .
- Positional Effects : In Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate, dual chlorine substituents enhance electronegativity and may influence binding interactions in biological systems, though activity data remain unreported .
Functional Group Modifications
- Hydroxyl vs. In contrast, Methyl 2-amino-2-(3-bromophenyl)acetate’s amino group introduces basicity, enabling participation in nucleophilic reactions critical for drug synthesis .
- Ester Group Variations : Ethyl 2-(3-bromophenyl)acetate (ethyl ester) exhibits agonist activity for olfactory receptor OR1A1 (EC₅₀ = 11.5–24.4 µM), suggesting that ester chain length influences receptor binding . The methyl ester in the target compound may offer metabolic stability advantages over ethyl analogs.
Biological Activity
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H9BrO3
- Molecular Weight : 231.07 g/mol
- IUPAC Name : this compound
The compound features a bromophenyl group attached to a hydroxyacetate moiety, which contributes to its chemical reactivity and biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the reaction of bromophenol derivatives with acetylating agents. The following methods are commonly employed:
-
Esterification Reaction :
- Reacting 3-bromophenol with methyl chloroacetate in the presence of a base such as sodium hydride.
- This method typically yields the desired ester with moderate to high efficiency.
-
Direct Acylation :
- Utilizing acetic anhydride in the presence of a catalyst to promote the formation of the ester.
- This method may require careful control of reaction conditions to avoid side reactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against:
- Bacteria : In vitro tests revealed significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : The compound also showed antifungal activity against Candida albicans.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines:
- Case Study Findings :
- In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 50 µM.
- Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
| Activity Type | Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 25 | Growth inhibition |
| Antifungal | Candida albicans | 50 | Significant reduction in viability |
| Cytotoxicity | MCF-7 (Breast Cancer) | >50 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
